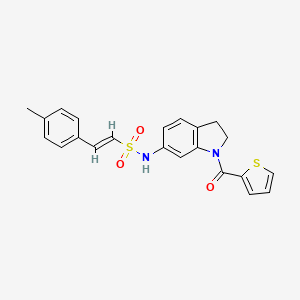![molecular formula C11H10N4O2S B2684785 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine CAS No. 1448130-52-6](/img/structure/B2684785.png)
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
The synthesis of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine typically involves multiple steps, including cyclization, sulfonation, and coupling reactions. One common synthetic route involves the cyclization of a suitable precursor to form the pyrrolo[3,4-d]pyrimidine core, followed by sulfonation to introduce the sulfonyl group. The final step involves coupling the sulfonylated intermediate with pyridine under appropriate reaction conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis .
Analyse Chemischer Reaktionen
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to interact with various biological targets makes it a useful tool in studying biological processes and pathways.
Medicine: Due to its potential therapeutic properties, this compound is being explored as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Detailed studies on its binding interactions and structure-activity relationships are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
3-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}pyridine can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a similar heterocyclic structure and have shown promise as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and tyrosine kinases.
Pyrido[2,3-d]pyrimidine derivatives: These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific sulfonyl group, which can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
IUPAC Name |
6-pyridin-3-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-18(17,10-2-1-3-12-5-10)15-6-9-4-13-8-14-11(9)7-15/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFQLRFVBXCWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)



![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684716.png)

![methyl 2-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)benzoate](/img/structure/B2684719.png)
![2-Amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2684722.png)

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2684724.png)
![3-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2684725.png)
